molecular formula C24H28O4 B1239005 Norbixin CAS No. 542-40-5

Norbixin

Cat. No. B1239005
CAS RN: 542-40-5
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-UOGKPENDSA-N
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Description

Norbixin is the water-soluble pigment of annatto . It is formed through a process called saponification, which cleaves the methyl ester of bixin, forming norbixin . Like bixin, norbixin varies in hue from yellow to orange depending on the usage rate and application .


Synthesis Analysis

Norbixin is a demethylated derivative of bixin and although it is a naturally occurring compound, it is almost always referred to as a saponification product of bixin . The synthesis of norbixin involves the use of microwave irradiation/heating . The process results in the formation of different isomers of norbixin .


Molecular Structure Analysis

Norbixin has nine conjugated double bonds and a carboxylate group on each end of the molecule structure . The structural analysis of unstable norbixin isomers has been guided by pure shift nuclear magnetic resonance .


Chemical Reactions Analysis

The analysis of complex samples obtained during the microwave irradiation/heating of norbixin has been reported . Some of these isomers are unstable, and the 1 H spectra of these isomeric mixtures are poorly resolved . The use of pure shift NMR has helped in the structural identification in mixtures of norbixin isomers .


Physical And Chemical Properties Analysis

Norbixin is a water-soluble pigment that varies in hue from yellow to orange depending on the usage rate and application . Its water solubility is relatively high under neutral or alkaline conditions but low under acidic conditions .

Scientific Research Applications

Treatment of Age-Related Macular Degeneration (AMD)

Norbixin has been studied for its potential in treating AMD, a common eye condition that leads to vision loss. A new amide conjugate of Norbixin, known as BIO203, has shown anti-inflammatory effects and photo- and neuro-protective properties . It protects retinal pigment epithelium (RPE) cells against phototoxicity induced by blue light and preserves visual functions in animal models .

Structural Analysis of Unstable Isomers

Norbixin’s isomers, which can be unstable, are important for understanding its degradation during processes like microwave irradiation/heating. Pure shift nuclear magnetic resonance (NMR) has been used for the structural analysis of these isomers, providing insights into their composition and potential therapeutic applications .

Food and Beverage Coloring

Norbixin is widely used as a natural colorant in the food industry due to its water solubility and vibrant hue. It is traditionally used to color dairy products like natural cheddar cheese , yogurt , dairy drinks , and ice cream . Its ability to bind to dairy proteins during cheese making imparts excellent color and stability .

Stability and Versatility as a Coloring Agent

The exceptional stability of Norbixin distinguishes it as an ideal natural dye for various food and beverage applications. It can withstand high temperatures and pH levels, making it suitable for a wide range of products. Its resistance to fading under light and heat exposure ensures that products maintain their vibrant colors .

Pharmaceutical Applications

Norbixin’s stability and protective properties make it a candidate for pharmaceutical applications. Its anti-inflammatory and neuro-protective effects are being explored for the development of treatments for conditions like AMD .

Safety and Hazards

Norbixin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Norbixin has been identified as a potential therapeutic target for age-related macular degeneration (AMD) . More well-planned clinical studies should be performed to verify its effectiveness and safety profile . The findings suggest that bixin may ameliorate inflammation via inhibition of TLR4/NF-κB, PI3K/Akt and TXNIP/NLRP3 inflammasome mechanisms .

Mechanism of Action

Target of Action

Norbixin, a natural diapocarotenoid, primarily targets the Retinal Pigmented Epithelium (RPE) cells and photoreceptors . These cells are crucial for visual function, and their degeneration can lead to visual impairment .

Mode of Action

Norbixin interacts with its targets by protecting them against phototoxicity induced by blue light and N-retinylidene-N-retinylethanolamine (A2E), a toxic by-product of the visual pigment cycle . It inhibits the transactivation of Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Activator Protein 1 (AP-1) . These interactions result in the reduction of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF) expression induced by A2E .

Biochemical Pathways

Norbixin affects the biochemical pathways involving Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt), and Thioredoxin-Interacting Protein/NOD-Like Receptor Protein 3 (TXNIP/NLRP3) inflammasome mechanisms . These pathways are crucial in inflammation and oxidative stress responses.

Pharmacokinetics

The pharmacokinetics of Norbixin indicate that it is rapidly and efficiently absorbed when administered orally . The compound undergoes significant isomerization and glucuronidation .

Result of Action

The action of Norbixin results in neuroprotection and preservation of photoreceptor function . It also inhibits the accumulation of A2E and lipofuscin, toxic by-products of the visual pigment cycle, in the retina . These effects contribute to the potential of Norbixin as a treatment for age-related macular degeneration and Stargardt disease .

Action Environment

The efficacy and stability of Norbixin are influenced by environmental factors such as light and temperature . For instance, BIO203, a novel norbixin amide conjugate, displays improved stability at all temperatures tested for up to 18 months . Moreover, Norbixin’s protective effects against phototoxicity are particularly relevant in environments with high exposure to blue light .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-UOGKPENDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt)
Record name Norbixin
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DSSTOX Substance ID

DTXSID20274024
Record name all-trans-Norbixin
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Molecular Weight

380.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Record name Annatto
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Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
Record name Annatto
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Mechanism of Action

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome.
Record name Annatto
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Product Name

Norbixin

Color/Form

Yellow-red solutions or powder /Extract/

CAS RN

542-40-5, 1393-63-1
Record name Norbixin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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